
2-(2,2-Difluoroethoxy)-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)-5-nitroaniline, also known as DFE-ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroaniline derivative that has been synthesized for use in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is not fully understood, but it is believed to bind to specific proteins and alter their function. This compound has been shown to inhibit the activity of certain enzymes and modulate the activity of various signaling pathways. The exact mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is the subject of ongoing research.
Biochemical and Physiological Effects:
2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. In addition, 2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2-Difluoroethoxy)-5-nitroaniline has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity yield. 2-(2,2-Difluoroethoxy)-5-nitroaniline is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, 2-(2,2-Difluoroethoxy)-5-nitroaniline has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-(2,2-Difluoroethoxy)-5-nitroaniline. One area of research is the development of new drugs and therapies based on this compound. 2-(2,2-Difluoroethoxy)-5-nitroaniline has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of the mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline. Understanding how this compound binds to specific proteins and alters their function could lead to the development of new drugs and therapies. Finally, further research is needed to explore the potential applications of 2-(2,2-Difluoroethoxy)-5-nitroaniline in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
2-(2,2-Difluoroethoxy)-5-nitroaniline can be synthesized through a multistep process starting with the reaction of 2,2-difluoroethanol with 5-nitroaniline in the presence of a catalyst. This reaction produces 2-(2,2-difluoroethoxy)-5-nitroaniline intermediate, which is then purified and treated with a reducing agent to produce the final product, 2-(2,2-Difluoroethoxy)-5-nitroaniline. The synthesis of 2-(2,2-Difluoroethoxy)-5-nitroaniline is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethoxy)-5-nitroaniline has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of 2-(2,2-Difluoroethoxy)-5-nitroaniline is in the study of protein-ligand interactions. This compound has been shown to bind to specific proteins, and its binding affinity can be measured using various techniques, including fluorescence spectroscopy and isothermal titration calorimetry. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-1-5(12(13)14)3-6(7)11/h1-3,8H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMEDANBJCANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

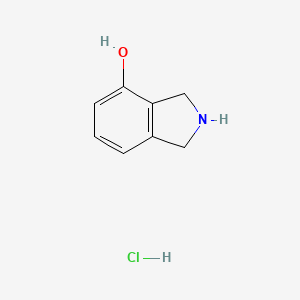

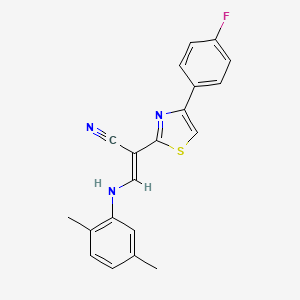
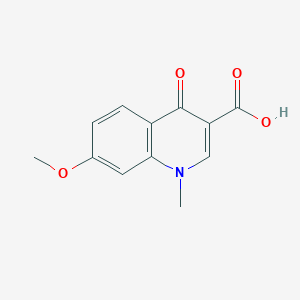

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)
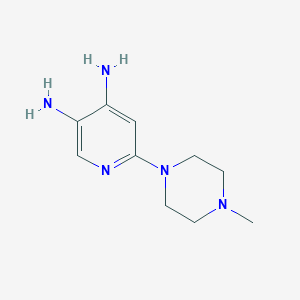
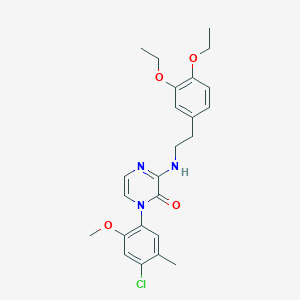
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)
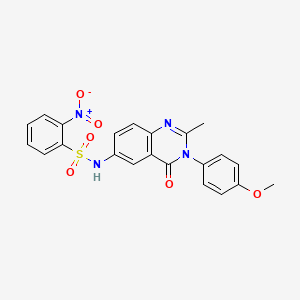


![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)